molecular formula C21H14Br2N2O3 B11551384 2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol

2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol

Cat. No.: B11551384
M. Wt: 502.2 g/mol
InChI Key: ODISRUJSLIJVGD-UHFFFAOYSA-N
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Description

2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, bromine atoms, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol typically involves multiple steps. One common method includes the condensation of 4-(1,3-benzoxazol-2-yl)aniline with 3,4-dibromo-6-methoxybenzaldehyde under acidic conditions to form the imine linkage. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted compounds depending on the nucleophile used.

Scientific Research Applications

2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes, contributing to its antimicrobial properties. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol is unique due to the presence of both bromine atoms and the benzoxazole ring, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H14Br2N2O3

Molecular Weight

502.2 g/mol

IUPAC Name

2-[[4-(1,3-benzoxazol-2-yl)phenyl]iminomethyl]-3,4-dibromo-6-methoxyphenol

InChI

InChI=1S/C21H14Br2N2O3/c1-27-18-10-15(22)19(23)14(20(18)26)11-24-13-8-6-12(7-9-13)21-25-16-4-2-3-5-17(16)28-21/h2-11,26H,1H3

InChI Key

ODISRUJSLIJVGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1O)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)Br)Br

Origin of Product

United States

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